

In-Depth Technical Guide to Rhodium(II) Octanoate Dimer (CAS: 73482-96-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium(II) octanoate, dimer

Cat. No.: B7818759

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Rhodium(II) octanoate dimer, identified by CAS number 73482-96-9, is an organometallic compound widely recognized for its catalytic prowess in organic synthesis. It is a dinuclear rhodium(II) complex where two rhodium atoms are bridged by four octanoate ligands. This structure imparts unique reactivity, making it a valuable tool in modern synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Property	Value
CAS Number	73482-96-9
Molecular Formula	C ₃₂ H ₆₀ O ₈ Rh ₂
Molecular Weight	778.63 g/mol [1]
Synonyms	Dirhodium tetraoctanoate, Rhodium(II) octanoate dimer, Tetrakis(octanoato)dirhodium
Appearance	Green to dark green crystalline powder [2]
Solubility	Soluble in hot alcohol, dichloromethane, toluene, and acetic acid.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of a catalyst is paramount for its effective and safe handling in a laboratory setting.

Table 2: Physicochemical Data

Property	Value
Melting Point	289-292 °C
Storage Temperature	Room Temperature

Table 3: Safety and Hazard Information

Hazard Category	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity (Oral)	GHS07	Warning	H302: Harmful if swallowed
Aquatic Hazard (Chronic)	None	Warning	H413: May cause long lasting harmful effects to aquatic life

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis of Rhodium(II) Octanoate Dimer

A common and effective method for the synthesis of Rhodium(II) octanoate dimer involves the reaction of Rhodium(III) chloride trihydrate with octanoic acid.

Experimental Protocol: Synthesis of Rhodium(II) Octanoate Dimer[3]

- Reactants:
 - Rhodium(III) chloride trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)

- Octanoic acid
- 10% Sodium hydroxide (NaOH) solution
- Water
- Procedure:
 - Dissolve 5.30 g (22.5 mmol) of $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$ in 100 mL of water.
 - With stirring, add 9.5 mL of octanoic acid.
 - Heat the mixture to boiling.
 - Adjust the pH to approximately 5 using a 10% NaOH solution.
 - Reflux the mixture for 4 hours, during which a green precipitate will form.
 - Filter the hot mixture and wash the precipitate with hot water until the filtrate is neutral.
 - Dry the resulting green solid under vacuum at 80°C for 2 hours.
- Yield: This procedure typically yields around 7.55 g of Rhodium(II) octanoate dimer, corresponding to a yield of approximately 96.5%.^[3]

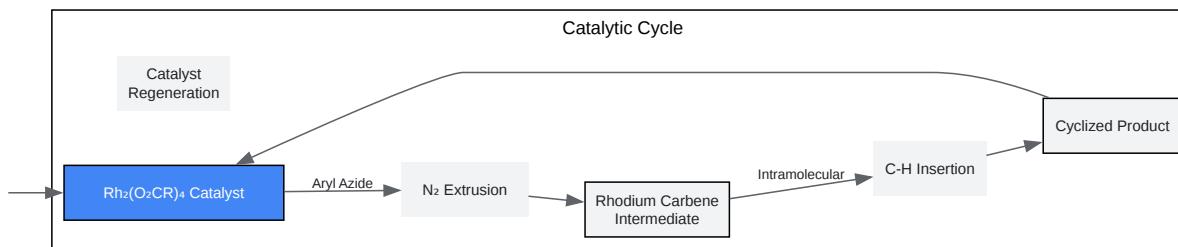
Catalytic Applications and Mechanisms

Rhodium(II) octanoate dimer is a versatile catalyst, primarily employed in C-H functionalization and cyclopropanation reactions. Its utility stems from its ability to efficiently generate rhodium carbene intermediates from diazo compounds.

C-H Functionalization

C-H functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Rhodium(II) octanoate dimer is an effective catalyst for such transformations, including intramolecular C-H amination reactions.

Experimental Protocol: Intramolecular C-H Amination of an Aryl Azide^[4]


- Reactants:

- Aryl azide substrate (1)
- Rhodium(II) octanoate dimer ($\text{Rh}_2(\text{O}_2\text{CC}_7\text{H}_{15})_4$)
- 4 \AA Molecular sieves
- 1,2-Dichloroethane

- Procedure:

- To a mixture of the aryl azide (0.056 g, 0.246 mmol), Rhodium(II) octanoate dimer (0.012 mmol), and 4 \AA molecular sieves (0.056 g), add 1,2-dichloroethane (0.2 mL).
 - Heat the resulting mixture to 60°C and stir for 16 hours.
 - Cool the reaction mixture to room temperature and filter through silica gel.
 - Concentrate the filtrate under reduced pressure.
 - Purify the residue by MPLC (EtOAc:hexanes = 0:100 – 5:95) to afford the aminated product.
- Yield: This protocol can provide the desired product in approximately 69% yield.[\[4\]](#)

Proposed Catalytic Cycle for Rhodium-Catalyzed C-H Amination

[Click to download full resolution via product page](#)

Figure 1: Proposed catalytic cycle for C-H amination.

Cyclopropanation

Cyclopropanation reactions are fundamental transformations for the synthesis of three-membered carbocyclic rings. Dirhodium(II) carboxylates, including the octanoate dimer, are highly effective catalysts for the reaction of diazo compounds with alkenes to form cyclopropanes.

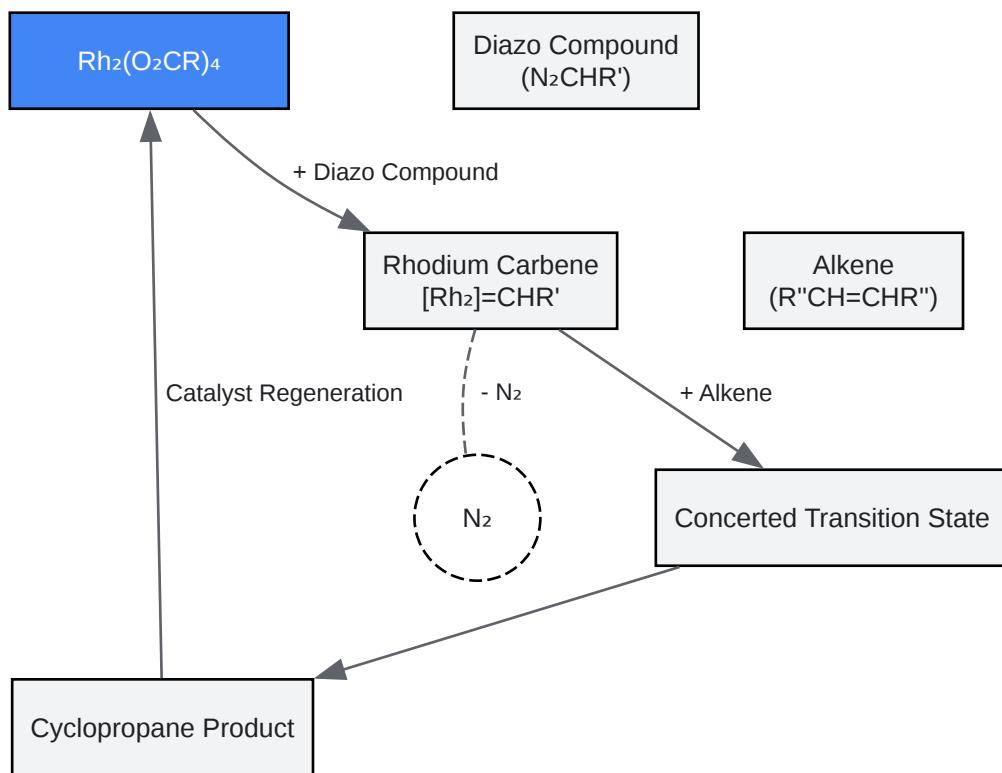

The general mechanism involves the formation of a rhodium carbene intermediate, which then undergoes a concerted addition to the alkene. The bulky octanoate ligands can influence the stereoselectivity of the reaction.

Table 4: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate (Representative Data with Chiral Dirhodium Catalysts)

Chiral Rh(II) Catalyst	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee)	Reference
Rh ₂ (S-PTAD) ⁴	>99:1	97%	[General literature, not specific to octanoate]
Rh ₂ (S-DOSP) ⁴	98:2	98%	[General literature, not specific to octanoate]

Note: While Rhodium(II) octanoate dimer itself is achiral, it serves as a precursor for the in-situ formation of chiral catalysts or can be used in diastereoselective reactions. The data above illustrates the potential for high stereoselectivity in rhodium-catalyzed cyclopropanations.

Proposed Mechanism for Rhodium-Catalyzed Cyclopropanation

[Click to download full resolution via product page](#)

Figure 2: Mechanism of rhodium-catalyzed cyclopropanation.

Conclusion

Rhodium(II) octanoate dimer is a robust and versatile catalyst with significant applications in modern organic synthesis. Its efficacy in mediating key chemical transformations such as C-H functionalization and cyclopropanation makes it an invaluable tool for researchers in both academic and industrial settings, including those in the field of drug development where the efficient construction of complex molecular architectures is crucial. The straightforward synthesis and handling of this catalyst, coupled with its high reactivity, ensure its continued importance in the synthetic chemist's toolkit. Further research into the development of chiral variants and the expansion of its catalytic scope is an active area of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Rhodium(II) Octanoate Dimer (CAS: 73482-96-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7818759#cas-number-73482-96-9-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com